molecular formula C7H13N3O3 B11733433 ethyl (2Z)-2-(dimethylcarbamoylhydrazinylidene)acetate

ethyl (2Z)-2-(dimethylcarbamoylhydrazinylidene)acetate

Cat. No.: B11733433
M. Wt: 187.20 g/mol
InChI Key: WGRDLLMKOMBUFU-YVMONPNESA-N
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Description

Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate is a synthetic organic compound known for its unique chemical structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate typically involves the reaction of ethyl acetate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl (2E)-2-{[(methylcarbamoyl)amino]imino}acetate
  • Ethyl (2E)-2-{[(ethylcarbamoyl)amino]imino}acetate
  • Ethyl (2E)-2-{[(propylcarbamoyl)amino]imino}acetate

Comparison: Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs with different carbamoyl groups, this compound may exhibit different reactivity patterns and applications, making it valuable for specific synthetic and industrial processes.

Properties

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

ethyl (2Z)-2-(dimethylcarbamoylhydrazinylidene)acetate

InChI

InChI=1S/C7H13N3O3/c1-4-13-6(11)5-8-9-7(12)10(2)3/h5H,4H2,1-3H3,(H,9,12)/b8-5-

InChI Key

WGRDLLMKOMBUFU-YVMONPNESA-N

Isomeric SMILES

CCOC(=O)/C=N\NC(=O)N(C)C

Canonical SMILES

CCOC(=O)C=NNC(=O)N(C)C

Origin of Product

United States

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